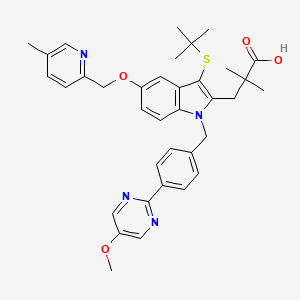

AM-643 free acid

Descripción

Its name suggests a carboxylic acid functional group in the free (unconjugated) form, which may influence solubility, bioavailability, and binding affinity. While PubChem entries () are inaccessible, cross-referencing with structurally related compounds () implies the presence of core motifs such as aminothiazole, methoxyimino, or bicyclic systems common in antibiotics and enzyme inhibitors.

Propiedades

Número CAS |

1233114-22-1 |

|---|---|

Fórmula molecular |

C36H40N4O4S |

Peso molecular |

624.79 |

Nombre IUPAC |

3-[3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C36H40N4O4S/c1-23-8-13-26(37-18-23)22-44-27-14-15-30-29(16-27)32(45-35(2,3)4)31(17-36(5,6)34(41)42)40(30)21-24-9-11-25(12-10-24)33-38-19-28(43-7)20-39-33/h8-16,18-20H,17,21-22H2,1-7H3,(H,41,42) |

Clave InChI |

XIPYFDKZPWWWGS-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)COC2=CC3=C(C=C2)N(C(=C3SC(C)(C)C)CC(C)(C)C(=O)O)CC4=CC=C(C=C4)C5=NC=C(C=N5)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AM-643 Free Acid; AM643 Free Acid; UNII-55668SZQ3E; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons

- Core Motifs: AM-643 free acid likely shares the aminothiazole and carboxylic acid groups with cephalosporins (b, 6e), which are critical for target binding (e.g., penicillin-binding proteins or FLAP). However, its bicyclic system may enhance stability compared to linear analogs like compound 6b .

Physicochemical Properties :

- cLogP : AM-643’s predicted cLogP of 2.8 falls within the optimal range (2–3.5) for drug-likeness, as defined by Leeson and Springthorpe (). This suggests balanced lipophilicity for membrane permeability and aqueous solubility. In contrast, compound 6b (cLogP 0.9) may suffer from poor absorption due to high polarity .

- Lipophilic Efficiency (LipE) : With a LipE of 5.2, AM-643 exceeds the threshold (>5) for favorable druggability, outperforming both cefepime (LipE 4.1) and compound 6b (LipE 3.8) .

Research Implications and Limitations

- Gaps in Data : Direct experimental data on AM-643 free acid remains scarce, necessitating validation of predicted properties (cLogP, LipE) through in vitro assays.

- Machine Learning Insights : The XGBoost model () provides a robust framework for prioritizing AM-643 analogs in lead optimization, focusing on descriptors like atom-type E-state indices and molecular properties .

- Safety Profiles : Compounds with pyrrolidine groups (e.g., 6e) often exhibit neurotoxicity risks, whereas AM-643’s distinct structure may mitigate such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.